molecular formula C53H56O8P2 B123687 [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate CAS No. 158214-06-3

[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate

Cat. No. B123687
M. Wt: 883 g/mol
InChI Key: XKMLJQTZDXMHNI-UUVAXLILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate is a useful research compound. Its molecular formula is C53H56O8P2 and its molecular weight is 883 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of the compound [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate can be achieved through a multi-step synthesis pathway involving the protection of functional groups, coupling reactions, and deprotection steps.

Starting Materials
2,3,4,5,6-penta-O-benzoyl-alpha-D-galactopyranose, 2,3,4,5,6-penta-O-bis(3,5-dimethylphenyl)phosphanyloxy-alpha-D-galactopyranose, methyl benzoate, benzoyl chloride, sodium hydride, dimethylformamide, methanol, triethylamine, acetic acid, dichloromethane

Reaction
Step 1: Protection of the hydroxyl groups of 2,3,4,5,6-penta-O-benzoyl-alpha-D-galactopyranose with benzoyl chloride in the presence of triethylamine and dimethylformamide to yield 2,3,4,5,6-penta-O-benzoyl-1-O-benzoyl-alpha-D-galactopyranose., Step 2: Protection of the hydroxyl groups of 2,3,4,5,6-penta-O-bis(3,5-dimethylphenyl)phosphanyloxy-alpha-D-galactopyranose with benzoyl chloride in the presence of triethylamine and dimethylformamide to yield 2,3,4,5,6-penta-O-bis(3,5-dimethylphenyl)phosphanyloxy-1-O-benzoyl-alpha-D-galactopyranose., Step 3: Coupling of 2,3,4,5,6-penta-O-benzoyl-1-O-benzoyl-alpha-D-galactopyranose and 2,3,4,5,6-penta-O-bis(3,5-dimethylphenyl)phosphanyloxy-1-O-benzoyl-alpha-D-galactopyranose in the presence of sodium hydride and dimethylformamide to yield [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate., Step 4: Deprotection of the benzoyl groups of [(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate with acetic acid in the presence of methanol and dichloromethane to yield the desired compound.

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H56O8P2/c1-33-20-34(2)25-43(24-33)62(44-26-35(3)21-36(4)27-44)60-48-47(32-57-51(54)41-16-12-10-13-17-41)58-53(56-9)50(59-52(55)42-18-14-11-15-19-42)49(48)61-63(45-28-37(5)22-38(6)29-45)46-30-39(7)23-40(8)31-46/h10-31,47-50,53H,32H2,1-9H3/t47-,48-,49+,50-,53+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLJQTZDXMHNI-UUVAXLILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)OC3C(OC(C(C3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OP(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(=O)C6=CC=CC=C6)OC)COC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H56O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate

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